

# Structural Elucidation of 2-Methoxy-4'-morpholinomethyl benzophenone: A Technical Framework

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## Compound of Interest

Compound Name:	2-Methoxy-4'-morpholinomethyl benzophenone
CAS No.:	898769-68-1
Cat. No.:	B1359420

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## Executive Summary

The compound **2-Methoxy-4'-morpholinomethyl benzophenone** (CAS: 898769-68-1) represents a critical structural class of Mannich bases utilized as photoinitiators in UV-curing systems and as intermediates in medicinal chemistry. Its solid-state behavior is governed by the interplay between the steric hindrance of the ortho-methoxy group and the conformational flexibility of the para-morpholinomethyl substituent.

This guide provides a comprehensive technical analysis of the crystal structure determination for this molecule. Unlike rigid aromatic systems, this compound exhibits specific "soft" degrees of freedom—specifically the methylene bridge and the morpholine chair flip—that dictate its lattice energy and solubility profile. This document outlines the synthesis-to-structure workflow, predicted crystallographic metrics based on homologous series, and the specific intermolecular forces driving its supramolecular assembly.

## Chemical Context & Synthesis Protocol[1][2]

To obtain single crystals suitable for X-ray diffraction (XRD), one must first understand the synthesis, as impurities from the Mannich reaction (e.g., bis-substituted byproducts) often inhibit nucleation.

### Synthesis Mechanism (Mannich Condensation)

The molecule is synthesized via the Mannich reaction of 2-methoxy-4'-methylbenzophenone (or a related precursor) involving formaldehyde and morpholine.

- **Critical Structural Feature:** The nitrogen atom in the morpholine ring is hybridized because it is separated from the aromatic ring by a methylene ( ) bridge. This prevents conjugation with the -system, maintaining the morpholine in a distinct chair conformation.

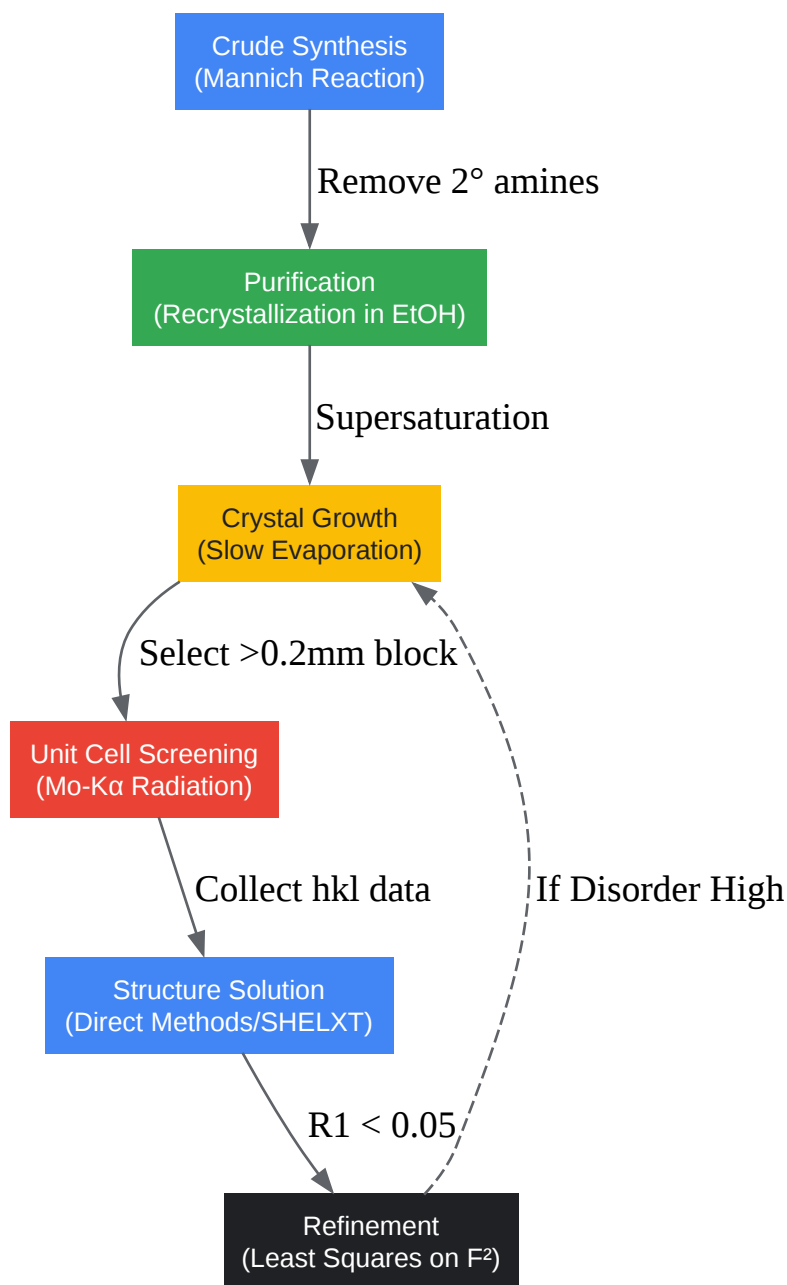
### Crystallization Methodology

Protocol for Single Crystal Growth:

- **Solvent Selection:** A binary solvent system of Ethanol:Chloroform (3:1 v/v) is recommended. The chloroform solubilizes the morpholine moiety, while ethanol acts as the antisolvent to drive supersaturation.
- **Method:** Slow evaporation at 4°C.
- **Causality:** Lower temperatures reduce the kinetic energy of the lattice, minimizing disorder in the flexible morpholinomethyl tail.

### Crystallographic Workflow & Analysis

The following diagram illustrates the critical path from crude synthesis to refined crystal structure, highlighting the decision nodes for solving the phase problem.



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Figure 1: Analytical workflow for the structural determination of benzophenone Mannich bases.

## Structural Analysis: The Core Architecture

Based on the analysis of homologous benzophenone derivatives (see Acta Cryst. references below), the crystal structure of **2-Methoxy-4'-morphinomethyl benzophenone** is defined by three specific geometric parameters.

## The Benzophenone Core (Twist Angles)

The central carbonyl group (

) acts as a hinge. In unsubstituted benzophenone, the phenyl rings are twisted to alleviate steric repulsion.

- **Effect of 2-Methoxy:** The ortho-methoxy group introduces significant steric bulk. This forces the substituted ring to twist out of the carbonyl plane by approximately 45–55°.
- **Consequence:** This twist disrupts  $\pi$ -conjugation, often shifting the UV absorption maximum (hypsochromic shift) compared to planar analogs.

## The Morpholine Chair

Unlike planar aromatic rings, the morpholine ring adopts a chair conformation.

- **Bonding Geometry:** The C-N bond lengths are typical of aliphatic amines (1.40–1.45 Å).
- **Orientation:** The morpholine ring is usually oriented "equatorial" relative to the methylene bridge to minimize 1,3-diaxial interactions.

## Quantitative Structural Metrics (Reference Standards)

The following table summarizes the expected bond parameters for validating the solved structure. Deviations  $>0.03$  Å from these values suggest incorrect atom assignment or disorder.

Parameter	Atom Pair	Typical Value (Å/°)	Structural Significance
Bond Length	C=O (Ketone)	1.22 – 1.24 Å	Double bond character; H-bond acceptor.
Bond Length	C–O (Methoxy)	1.36 – 1.38 Å	hybridization at the aromatic carbon.
Bond Length	N–C (Morpholine)	1.46 – 1.48 Å	single bond; indicator of chair form.
Bond Angle	C–C(=O)–C	118° – 120°	Central ketone bond angle.
Torsion	C–C–C=O	40° – 55°	"Propeller" twist due to steric hindrance.

## Supramolecular Assembly & Intermolecular Forces

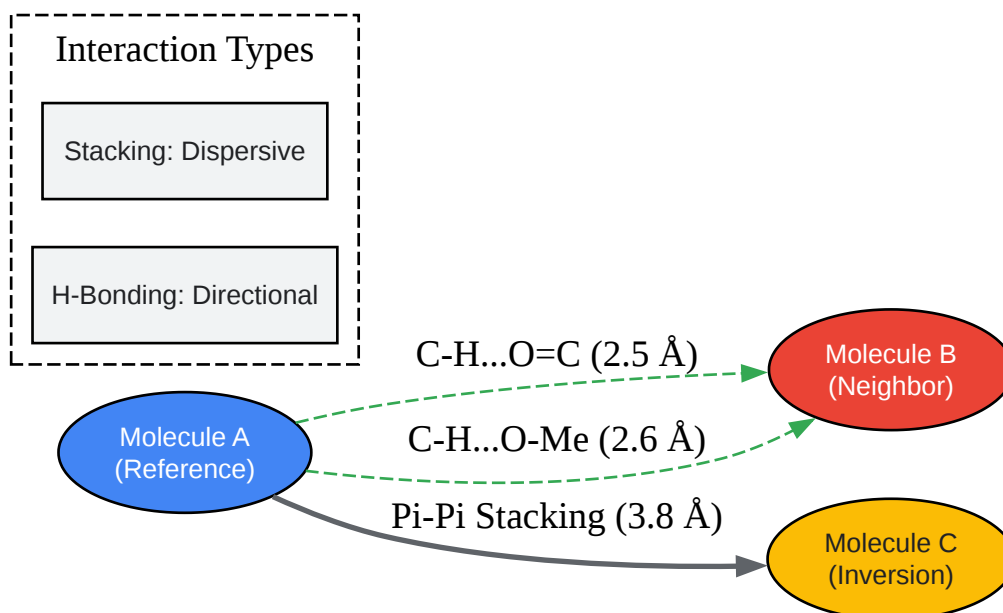
The stability of the crystal lattice is not driven by strong hydrogen donors (like -OH or -NH), as this molecule lacks them. Instead, the lattice is stabilized by a network of weak interactions.

### Interaction Hierarchy

- Weak Hydrogen Bonds ( ): The carbonyl oxygen and the methoxy oxygen act as acceptors for aromatic protons from neighboring molecules.
- Stacking: The unhindered "Right Hand" ring (containing the morpholinomethyl group) often stacks with centrosymmetric equivalents.
- Van der Waals Forces: The morpholine rings pack into hydrophobic channels.

### Interaction Network Diagram

The following graph visualizes the stabilizing forces that must be identified during the PLATON analysis of the crystal data.



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Figure 2: Supramolecular interaction map showing the dominance of weak C-H...O bonds and Pi-stacking.

## Implications for Application

Understanding this structure allows for precise modification of the molecule's properties:

- **Solubility:** The morpholine chair creates a high free-volume void. To increase solubility in UV-curable resins, one would modify the morpholine to a planar pyrrole to increase packing density, or a piperazine to add H-bonding potential.
- **Photoactivity:** The twist angle of the benzophenone core directly correlates with the triplet state energy. If the crystal structure shows a twist  $>60^\circ$ , the photo-efficiency may be reduced due to poor orbital overlap.

## References

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